molecular formula C16H25N3O3S B12233023 3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12233023
M. Wt: 339.5 g/mol
InChI Key: YWOLCIRTRMTRKA-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The tert-butyl group can be introduced via alkylation reactions, while the methoxy group can be added through etherification reactions. The cyclopropanesulfonyl group is usually introduced through sulfonylation reactions involving cyclopropane derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine include other pyridazine derivatives with different substituents, such as:

  • 3-Tert-butyl-6-methoxypyridazine
  • 3-Tert-butyl-6-{[1-(methylsulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(cyclopropylsulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C16H25N3O3S

Molecular Weight

339.5 g/mol

IUPAC Name

3-tert-butyl-6-[(1-cyclopropylsulfonylpyrrolidin-3-yl)methoxy]pyridazine

InChI

InChI=1S/C16H25N3O3S/c1-16(2,3)14-6-7-15(18-17-14)22-11-12-8-9-19(10-12)23(20,21)13-4-5-13/h6-7,12-13H,4-5,8-11H2,1-3H3

InChI Key

YWOLCIRTRMTRKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3CC3

Origin of Product

United States

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